

Unveiling the Chemical Landscape of Indium(I) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium(I)chloride*

Cat. No.: B12440655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Indium(I) chloride (InCl), a compound of growing interest in various scientific domains, presents a unique set of chemical and physical characteristics. This in-depth technical guide provides a comprehensive overview of its core properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key reactions, tailored for professionals in research and development.

Physical and Chemical Properties

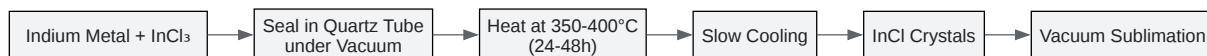
Indium(I) chloride is a solid that exists in two polymorphic forms. The low-temperature, yellow polymorph is stable below 120 °C, while the high-temperature, red polymorph exists above this temperature.^[1] It is sensitive to moisture and light, and upon contact with water, it decomposes.^[2]

Property	Value	Reference
Molecular Formula	InCl	[1]
Molecular Weight	150.27 g/mol	
Appearance	Yellow or red crystalline solid	[1]
Density	4.218 g/cm ³	[1]
Melting Point	216 °C (421 °F; 489 K)	[1]
Boiling Point	608 °C (1126 °F; 881 K)	
Solubility	Soluble in water and THF	[3]

Synthesis of Indium(I) Chloride

The most common method for the laboratory-scale synthesis of Indium(I) chloride involves the reaction of indium metal with indium(III) chloride in a sealed, evacuated quartz tube.

Experimental Protocol: Synthesis of InCl


Materials:

- Indium metal (powder or granules)
- Indium(III) chloride (anhydrous)
- Quartz tube
- High-vacuum line
- Tube furnace

Procedure:

- A stoichiometric amount of indium metal and indium(III) chloride (2:1 molar ratio of In to InCl₃) are placed in a clean, dry quartz tube.

- The tube is connected to a high-vacuum line and evacuated to a pressure of at least 10^{-3} torr.
- While under vacuum, the tube is carefully sealed using a high-temperature torch.
- The sealed tube is placed in a tube furnace and heated to a temperature of 350-400 °C for a period of 24-48 hours. The furnace should be rocked or rotated during this time to ensure thorough mixing of the reactants.
- After the reaction period, the furnace is slowly cooled to room temperature.
- The resulting product, a mixture of yellow and red crystals of InCl, can be purified by sublimation under vacuum. The yellow polymorph will sublime at a lower temperature than the red polymorph.

[Click to download full resolution via product page](#)

Workflow for the synthesis of Indium(I) chloride.

Crystal Structure

Indium(I) chloride exhibits polymorphism, with two distinct crystal structures depending on the temperature. The yellow, low-temperature form adopts a distorted sodium chloride (rock salt) crystal structure.^[1] In this structure, the Cl-In-Cl bond angles deviate from the ideal 90° and range between 71° and 130°.^[1] The red, high-temperature polymorph crystallizes in the thallium(I) iodide motif.^[1]

Experimental Protocol: X-ray Diffraction Analysis of InCl

Objective: To determine the crystal structure of the yellow and red polymorphs of InCl.

Apparatus:

- Single-crystal or powder X-ray diffractometer

- Heating stage for temperature-dependent studies
- Cryostat for low-temperature data collection
- Appropriate X-ray source (e.g., Mo K α or Cu K α radiation)

Procedure:

- Crystal Mounting: A suitable single crystal of the desired polymorph is selected under an inert atmosphere to prevent decomposition and mounted on a goniometer head. For powder diffraction, the sample is finely ground and packed into a capillary tube.
- Data Collection:
 - For the yellow polymorph, data is collected at room temperature or below.
 - For the red polymorph, the crystal is heated on the diffractometer using a heating stage to a temperature above 120 °C, and data is collected at the elevated temperature.
- Diffraction Measurement: The mounted crystal is exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles, is recorded by a detector as the crystal is rotated.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain a final, accurate crystal structure model.

[Click to download full resolution via product page](#)

Experimental workflow for X-ray diffraction analysis of InCl.

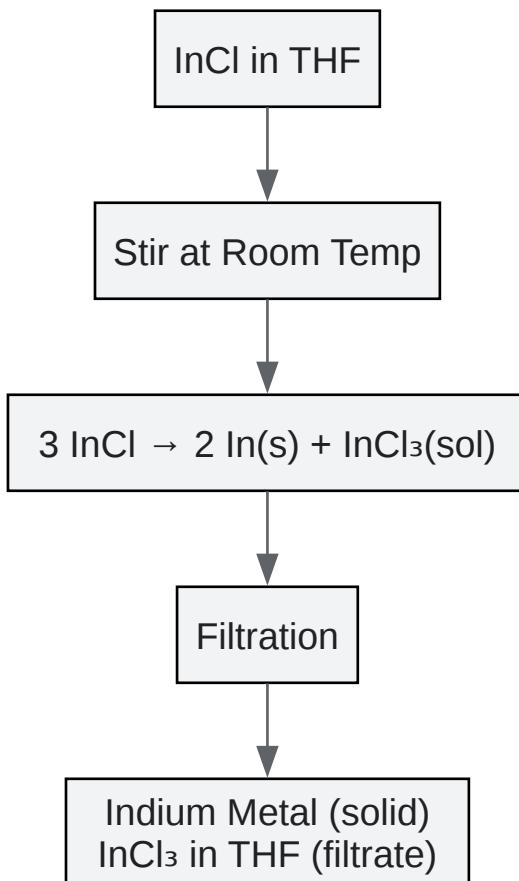
Chemical Reactions

Disproportionation

A key chemical characteristic of Indium(I) chloride is its susceptibility to disproportionation, particularly in the presence of coordinating solvents like tetrahydrofuran (THF).^[1] In this reaction, InCl converts to indium metal (In(0)) and indium(III) chloride (InCl₃).

Reaction: 3 InCl → 2 In + InCl₃

Experimental Protocol: Disproportionation of InCl in THF


Materials:

- Indium(I) chloride
- Anhydrous tetrahydrofuran (THF)
- Inert atmosphere glovebox or Schlenk line
- Stirring plate and magnetic stir bar
- Filtration apparatus

Procedure:

- Under an inert atmosphere, a known amount of Indium(I) chloride is added to a flask containing anhydrous THF.
- The mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the colored InCl solid and the formation of a grey precipitate of indium metal.
- After the reaction is complete (typically after several hours), the solid indium metal is separated from the solution by filtration.
- The filtrate, containing dissolved InCl₃, can be analyzed by spectroscopic methods (e.g., NMR, IR) or by evaporation of the solvent to isolate the InCl₃ product.

- The solid indium metal can be washed with fresh THF, dried under vacuum, and its mass determined to quantify the extent of disproportionation.

[Click to download full resolution via product page](#)

Logical flow of the disproportionation of InCl in THF.

Reaction with Water

Indium(I) chloride readily reacts with water, leading to its decomposition. This reaction is a significant consideration for the handling and storage of the compound. The primary products of this reaction are indium metal and indium(III) hydroxide or indium(III) chloride, depending on the conditions.

Reaction (simplified): $3 \text{ InCl} + 3 \text{ H}_2\text{O} \rightarrow 2 \text{ In} + \text{In(OH)}_3 + 3 \text{ HCl}$

Experimental Protocol: Reaction of InCl with Water

Materials:

- Indium(I) chloride
- Deionized water
- pH meter
- Stirring plate and magnetic stir bar
- Filtration apparatus
- Drying oven

Procedure:

- A small, known quantity of Indium(I) chloride is carefully added to a beaker of deionized water at room temperature while stirring.
- Observations are recorded, including any color changes, gas evolution, and the formation of a precipitate. The pH of the solution is monitored throughout the reaction.
- Upon completion of the reaction, the solid precipitate is collected by filtration.
- The precipitate is washed with deionized water and dried in an oven at a low temperature (e.g., 60-80 °C).
- The dried precipitate can be characterized by techniques such as X-ray powder diffraction (XRD) to identify it as indium metal and indium(III) hydroxide. The filtrate can be analyzed for the presence of chloride ions and its acidity measured.

Thermodynamic Data

Thermodynamic data for solid Indium(I) chloride is crucial for understanding its stability and reactivity. While experimental values for the solid state can be challenging to obtain due to its reactivity, some data for the gaseous phase is available.

Thermodynamic Property	Value (gas phase)	Reference
Standard Enthalpy of Formation (Δ_fH°)	-193.2 \pm 4.2 kJ/mol	
Standard Molar Entropy (S°)	246.3 J/(mol·K)	
Gibbs Free Energy of Formation (Δ_fG°)	-216.1 kJ/mol	

Note: The provided thermodynamic data from the NIST WebBook is for the gaseous phase of InCl.^[4] Comprehensive experimental data for the solid state remains an area for further investigation.

This technical guide provides a foundational understanding of the chemical characteristics of Indium(I) chloride. The detailed experimental protocols offer a starting point for researchers to synthesize and analyze this compound, while the summarized data provides key insights into its properties and behavior. Further research into the quantitative aspects of its solubility and the thermodynamics of its solid state will continue to enhance our understanding of this intriguing inorganic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indium(I) chloride - Wikipedia [en.wikipedia.org]
- 2. Indium chloride | 10025-82-8 [chemicalbook.com]
- 3. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 4. indium chloride [webbook.nist.gov]
- To cite this document: BenchChem. [Unveiling the Chemical Landscape of Indium(I) Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12440655#chemical-characteristics-of-incl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com